molecular formula C28H25N3O3 B11008714 (11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione

(11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione

Cat. No.: B11008714
M. Wt: 451.5 g/mol
InChI Key: ZPUQXVIVWZCGDY-QSAPEBAKSA-N
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Description

(11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of imidazole and beta-carboline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the ethoxyphenyl and methylphenyl groups. The final step involves the formation of the beta-carboline structure under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

(11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and beta-carboline derivatives, such as:

  • 2-Phenylimidazole
  • 5-Methyl-beta-carboline
  • 4-Ethoxyphenyl-beta-carboline

Uniqueness

What sets (11AS)-2-(4-Ethoxyphenyl)-5-(4-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

(15S)-13-(4-ethoxyphenyl)-10-(4-methylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C28H25N3O3/c1-3-34-20-14-12-19(13-15-20)30-27(32)24-16-22-21-6-4-5-7-23(21)29-25(22)26(31(24)28(30)33)18-10-8-17(2)9-11-18/h4-15,24,26,29H,3,16H2,1-2H3/t24-,26?/m0/s1

InChI Key

ZPUQXVIVWZCGDY-QSAPEBAKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)[C@@H]3CC4=C(C(N3C2=O)C5=CC=C(C=C5)C)NC6=CC=CC=C46

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=O)C5=CC=C(C=C5)C)NC6=CC=CC=C46

Origin of Product

United States

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